molecular formula C10H9NO B13486578 3-Methyl-6-quinolinol

3-Methyl-6-quinolinol

Cat. No.: B13486578
M. Wt: 159.18 g/mol
InChI Key: MEWQFVUDMDGJLA-UHFFFAOYSA-N
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Description

3-Methylquinolin-6-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. 3-Methylquinolin-6-ol, specifically, is characterized by a methyl group at the third position and a hydroxyl group at the sixth position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylquinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with isonicotinohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-methylquinolin-6-ol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

3-Methylquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylquinolin-6-ol involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in DNA synthesis, leading to antimicrobial effects . The hydroxyl group allows for hydrogen bonding with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    6-Methylquinoline: Lacks the hydroxyl group, leading to different chemical reactivity.

    3-Hydroxyquinoline: Lacks the methyl group, affecting its biological activity.

Uniqueness

3-Methylquinolin-6-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methylquinolin-6-ol

InChI

InChI=1S/C10H9NO/c1-7-4-8-5-9(12)2-3-10(8)11-6-7/h2-6,12H,1H3

InChI Key

MEWQFVUDMDGJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)N=C1

Origin of Product

United States

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